rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly interesting for peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Diels-Alder reaction, which forms the bicyclic core. The Fmoc group is then introduced through a series of protection and deprotection steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the Fmoc group.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound’s Fmoc group is valuable for peptide synthesis. It serves as a protecting group for amino acids, facilitating the assembly of peptides and proteins.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic structure can interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can form covalent bonds with other molecules. This reactivity is exploited in peptide synthesis, where the compound acts as a protecting group for amino acids.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3R,4S)-3-(tert-Butoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) group instead of Fmoc.
(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group.
Uniqueness
The presence of the Fmoc group in rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid makes it particularly useful in peptide synthesis. The Fmoc group provides stability and can be easily removed under mild conditions, making it a preferred choice for protecting amino acids during peptide assembly.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-21(25)19-17-9-10-18(28-17)20(19)23-22(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-20H,9-11H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGWFBWXFWDVGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588770 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212211-21-6 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diexo-3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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